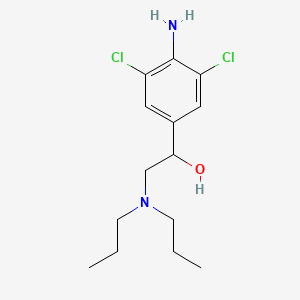
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of amino, dichloro, and dipropylamino groups attached to a benzenemethanol core, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol typically involves the reduction of corresponding phenyl-glyoxal derivatives in the presence of an appropriate amine. One common method includes dissolving 4-amino-3,5-dichloroacetophenone in chloroform, heating to 65°C, and adding bromine dropwise with stirring. After the addition, ethanol is introduced, and the mixture is stirred, frozen, filtered, and dried at low temperature to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting beta-receptors.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-receptors. The compound acts as an agonist, stimulating adenylyl cyclase activity, which leads to downstream effects like smooth muscle relaxation in the bronchioles . This mechanism is similar to that of other beta-agonists used in respiratory treatments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clenbuterol: 4-Amino-3,5-dichloro-alpha-((tert-butylamino)methyl)benzenemethanol, known for its bronchodilator properties.
Clenproperol: Another beta-agonist with similar structural features and applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is unique due to its specific dipropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
38338-90-8 |
|---|---|
Formule moléculaire |
C14H22Cl2N2O |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C14H22Cl2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3 |
Clé InChI |
KZGVQUMWTANJCB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


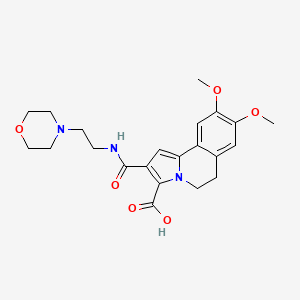
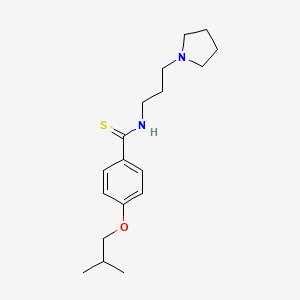
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
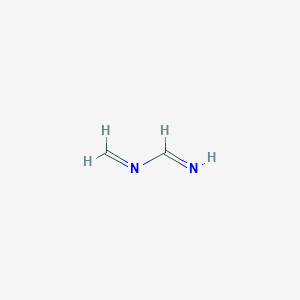
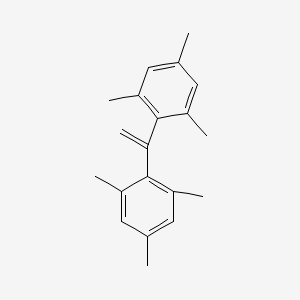


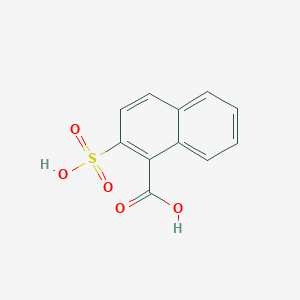
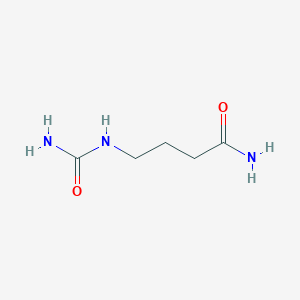
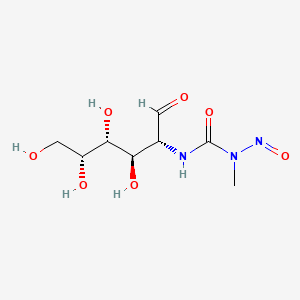
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
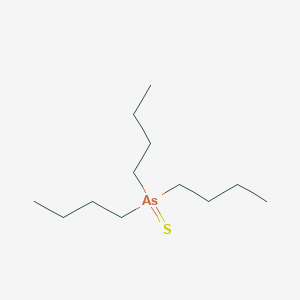

![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
